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Introduction:

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase

(ACL).[1][2][3][4] ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis

of cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis (the synthesis of

fatty acids and cholesterol).[1][5][6][7] By inhibiting ACL, BMS-303141 effectively blocks this

pathway, leading to a range of downstream effects that are of significant interest in various

therapeutic areas, including oncology, metabolic diseases, and inflammatory disorders.[5][8]

These application notes provide a comprehensive overview of in vivo experimental designs

utilizing BMS-303141, complete with detailed protocols and supporting data.

Mechanism of Action:

BMS-303141 targets and inhibits ATP-citrate lyase, which catalyzes the conversion of citrate

and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm.[5] This inhibition reduces

the available pool of acetyl-CoA for the synthesis of fatty acids and cholesterol.[1][5] This

mechanism has been shown to induce apoptosis in cancer cells, reduce lipid accumulation,

and modulate inflammatory responses.[5][7][8][9]

Key In Vivo Applications and Experimental Designs:
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BMS-303141 has been investigated in a variety of preclinical animal models, demonstrating its

therapeutic potential. Below are summaries of key experimental designs and findings.

Oncology: Hepatocellular Carcinoma (HCC) Xenograft
Model
This model is used to assess the anti-tumor efficacy of BMS-303141, both as a monotherapy

and in combination with other anti-cancer agents like sorafenib.[1][7]

Quantitative Data Summary:

Parameter
Vehicle
Control

BMS-
303141 (5
mg/kg/day,
p.o.)

Sorafenib
BMS-
303141 +
Sorafenib

Reference

Tumor

Volume
-

Inhibited

HCC cell

growth

Inhibited

HCC cell

growth

Markedly

reduced

tumor volume

compared to

sorafenib

alone

[1][7]

Tumor

Weight
- - -

Markedly

reduced

tumor weight

compared to

sorafenib

alone

[1][7]

Ki-67

Expression
- - -

Remarkably

inhibited
[1][7]

Experimental Protocol:

Animal Model: BALB/c nude mice.[1]

Cell Line: HepG2 human hepatocellular carcinoma cells.[1]
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Tumor Induction: Subcutaneously inject 5 x 10^7 HepG2 cells per mouse into the forelimb

abdomen.[1]

Treatment Initiation: When tumor volume reaches approximately 100 mm³.[1]

Groups (n=4 per group):

Vehicle Control (e.g., normal saline).[1]

BMS-303141 (5 mg/kg/day).[1]

Sorafenib.[1]

BMS-303141 + Sorafenib.[1]

Administration: Oral gavage (p.o.), once daily for 8 consecutive days.[1]

Endpoint Measurement:

Measure tumor volume every 2 days.[1]

At the end of the study, sacrifice the animals, excise the tumors, and measure the tumor

weight.[1]

Perform immunohistochemistry for Ki-67 expression in tumor tissues.[1][7]
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Setup

Treatment (8 days)

Endpoints

BALB/c nude mice

Subcutaneous injection of HepG2 cells

HepG2 cells

Randomize into 4 groups when tumor ~100mm³

Vehicle BMS-303141 (5 mg/kg/day, p.o.) Sorafenib BMS-303141 + Sorafenib

Tumor Volume (every 2 days)

Tumor Weight (end of study)

Ki-67 Immunohistochemistry

Click to download full resolution via product page

In vivo experimental workflow for evaluating BMS-303141 in an HCC xenograft model.
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Metabolic Disease: High-Fat Diet-Induced
Hyperlipidemia Model
This model is employed to investigate the effects of BMS-303141 on plasma lipids and glucose

in the context of a high-fat diet.[2][4]

Quantitative Data Summary:

Parameter
High-Fat Diet
Control

BMS-303141
(10 mg/kg/day,
in diet)

BMS-303141
(100
mg/kg/day, in
diet)

Reference

Plasma

Cholesterol
-

~20-30%

reduction

~20-30%

reduction
[2][4]

Plasma

Triglycerides
-

~20-30%

reduction

~20-30%

reduction
[2][4]

Fasting Plasma

Glucose
-

~30-50%

reduction

~30-50%

reduction
[2][4]

Body Weight

Gain
-

Gradual

inhibition

Gradual

inhibition
[2]

Experimental Protocol:

Animal Model: Mice (specific strain not detailed in the provided search results).

Diet: High-fat diet.[2]

Groups:

Normal Diet Control.[2]

High-Fat Diet Control.[2]

High-Fat Diet + BMS-303141 (10 mg/kg/day equivalent).[2]
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High-Fat Diet + BMS-303141 (100 mg/kg/day equivalent).[2]

Administration: BMS-303141 supplemented in the high-fat diet.[2]

Duration: 34 days.[2]

Endpoint Measurement:

Monitor food consumption and body weight gain.[2]

Weekly assessment of plasma lipid and glucose levels.[2]

Metabolic Disease: Type 2 Diabetes and Obesity-Related
Nephropathy Model
This model utilizes genetically diabetic and obese mice (db/db mice) to study the impact of

BMS-303141 on diabetic complications, particularly kidney damage.[8][10][11]

Quantitative Data Summary:

Parameter db/db Mice Control
BMS-303141 (50
mg/kg/day, p.o.)

Reference

Serum Lipids Elevated Reduced [8]

Renal Lipogenic

Enzymes (ACC, FAS,

HMGCR)

Elevated Reduced [8][10]

Renal Ectopic Lipid

Accumulation
Present Alleviated [8][11]

Renal Inflammation Present Alleviated [8][10]

Renal

Tubulointerstitial

Fibrosis

Present Improved [8][10]

Experimental Protocol:
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Animal Model: Spontaneous type 2 diabetic db/db mice.[8]

Groups:

db/m (lean control) mice.[11]

db/db mice (vehicle control).[8]

db/db mice + BMS-303141 (50 mg/kg/day).[1]

Administration: Oral treatment for 30 days.[1][5]

Endpoint Measurement:

Serum lipid analysis.[8]

Western blot or other protein analysis for renal lipogenic enzymes (ACC, FAS, HMGCR).

[8][10]

Histological analysis of kidney tissue (e.g., Oil Red O staining for lipid accumulation, H&E

staining for injury, and markers for inflammation and fibrosis).[8][11]

Inflammation: LPS-Induced Endotoxemia Model
This acute inflammation model is used to assess the anti-inflammatory properties of BMS-
303141.

Experimental Protocol:

Animal Model: Mice.

Groups:

Vehicle Control (e.g., saline).[12]

LPS.

BMS-303141 (50 mg/kg) + LPS.[12]
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Administration: Intraperitoneal (i.p.) injection of BMS-303141 one hour before LPS injection.

[12]

Duration: 16 hours post-LPS challenge.[12]

Endpoint Measurement:

Collection of blood and organs.[12]

Measurement of inflammatory cytokines in serum and tissues.

Histological analysis of organs for signs of injury and inflammation.[12]

Signaling Pathway
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Simplified signaling pathway of BMS-303141 action. It inhibits ACL, blocking the production of
acetyl-CoA and subsequent de novo lipogenesis, which in turn affects cancer cell survival and
inflammatory processes.

General Considerations for In Vivo Experiments with
BMS-303141:

Formulation: BMS-303141 can be formulated for oral administration (e.g., in normal saline)

or intraperitoneal injection.[1][12] The solubility should be confirmed for the chosen vehicle.

Toxicity: In some studies, no significant changes in body weight were observed in mice

treated with BMS-303141, suggesting good tolerability at the tested doses.[7] However, it is

always recommended to perform a preliminary dose-ranging tolerability study in the specific

animal model being used.

Pharmacokinetics: BMS-303141 has been reported to have an oral bioavailability of 55%

and a relatively short half-life of 2.1 hours in mice.[2] This should be taken into consideration

when designing the dosing regimen.

Controls: Appropriate vehicle controls are essential for all in vivo experiments. In studies

evaluating combination therapies, groups for each individual treatment should be included.

Blinding and Randomization: To minimize bias, animals should be randomly assigned to

treatment groups, and where possible, the investigators conducting the experiments and

analyzing the data should be blinded to the treatment allocation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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